molecular formula C18H15NO4 B2762596 N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide CAS No. 80881-76-1

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide

Cat. No.: B2762596
CAS No.: 80881-76-1
M. Wt: 309.321
InChI Key: QDTGSNDKQDXXSM-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenyl ring

Scientific Research Applications

In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their diverse biological activities .

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Studies have indicated its efficacy in inhibiting specific enzymes and receptors, making it a candidate for drug development, particularly in the treatment of cancer and other diseases . Additionally, its unique structure allows for the exploration of its interactions with biological macromolecules, providing insights into its mechanism of action.

Safety and Hazards

“N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide” is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes .

Future Directions

The future directions of “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide” could involve further studies on its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer . More research is needed to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

Preparation Methods

The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with chromone derivatives under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

For instance, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, resulting in a variety of derivatives with potentially unique properties.

Comparison with Similar Compounds

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide can be compared to other phenylacetamide derivatives, such as N-(4-methoxyphenyl)acetamide and N-(2-methoxyphenyl)acetamide . While these compounds share a similar core structure, the presence of different substituents and functional groups can significantly influence their chemical properties and biological activities.

For example, N-(4-methoxyphenyl)acetamide is known for its analgesic and antipyretic properties, whereas N-(2-methoxyphenyl)acetamide has been studied for its potential use as an anti-inflammatory agent . The unique structure of this compound, particularly the chromone moiety, sets it apart from these compounds and contributes to its distinct biological activities.

Conclusion

This compound is a compound of significant interest due to its diverse applications in scientific research Its unique structure and ability to undergo various chemical reactions make it a valuable precursor for the synthesis of novel compounds Additionally, its potential therapeutic applications, particularly in cancer treatment, highlight its importance in the field of medicine

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11(20)19-13-5-8-17-15(9-13)16(21)10-18(23-17)12-3-6-14(22-2)7-4-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTGSNDKQDXXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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